1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine
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Overview
Description
1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine is an organic compound with the molecular formula C21H26N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest due to its unique structure, which includes two pyrrolidine rings connected by a phenylmethylene bridge, making it a subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine typically involves the reaction of pyrrolidine with a suitable phenylmethylene precursor. One common method is the condensation reaction between pyrrolidine and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine rings.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as thermosetting polymers and flame retardant resins
Mechanism of Action
The mechanism of action of 1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane permeability and function .
Comparison with Similar Compounds
1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine can be compared with other similar compounds, such as:
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: This compound has a similar phenylmethylene bridge but contains maleimide groups instead of pyrrolidine rings.
Bis(4-pyrrolidinophenyl)methane: Another related compound with two pyrrolidine rings connected by a methylene bridge.
The uniqueness of 1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
87872-24-0 |
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Molecular Formula |
C27H30N2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[4-[phenyl-(4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C27H30N2/c1-2-8-22(9-3-1)27(23-10-14-25(15-11-23)28-18-4-5-19-28)24-12-16-26(17-13-24)29-20-6-7-21-29/h1-3,8-17,27H,4-7,18-21H2 |
InChI Key |
SISOUSYLJLQYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)N5CCCC5 |
Origin of Product |
United States |
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